(S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine
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Overview
Description
(S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This compound, in particular, has a unique structure that includes a sec-butyl group and two ethyl groups attached to the pyrazine ring, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-diketones.
Introduction of sec-Butyl and Ethyl Groups: The sec-butyl and ethyl groups can be introduced through alkylation reactions. For instance, the use of sec-butyl bromide and ethyl bromide in the presence of a strong base like sodium hydride can facilitate the alkylation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with new functional groups.
Scientific Research Applications
(S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isobutylpyrazine: Similar in structure but with an isobutyl group instead of a sec-butyl group.
Diethylpyrazine: Lacks the sec-butyl group but has two ethyl groups attached to the pyrazine ring.
Uniqueness
(S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine is unique due to the presence of both sec-butyl and ethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties that are not observed in similar compounds.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-[(2S)-butan-2-yl]-3,6-diethylpyrazin-2-amine |
InChI |
InChI=1S/C12H21N3/c1-5-9(4)14-12-11(7-3)13-8-10(6-2)15-12/h8-9H,5-7H2,1-4H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
BHTYUHDKIKTWNL-VIFPVBQESA-N |
Isomeric SMILES |
CCC1=CN=C(C(=N1)N[C@@H](C)CC)CC |
Canonical SMILES |
CCC1=CN=C(C(=N1)NC(C)CC)CC |
Origin of Product |
United States |
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